3-fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
3-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 3-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation reaction of 3-fluorobenzoyl chloride with 4-fluoro-1,3-benzothiazol-2-ylhydrazine under mild conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
3-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its potential antimicrobial properties, it is studied for its possible use in developing new antibiotics.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to 3-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide include other benzothiazole derivatives such as:
- N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
- 6-fluorobenzo[d]thiazole amides These compounds share structural similarities but may differ in their biological activities and specific applications. The uniqueness of 3-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide lies in its specific substitution pattern, which can influence its reactivity and biological properties .
Biological Activity
3-Fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The structural formula of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C15H12F2N4S |
Molecular Weight | 338.34 g/mol |
IUPAC Name | This compound |
CAS Number | 7105576 |
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. A study found that compounds similar to this compound showed effective inhibition against various bacterial strains, suggesting its potential as an antibiotic candidate.
Anticancer Properties
The compound's anticancer potential has been explored in several studies. For instance, a derivative with a similar structure was shown to inhibit key enzymes involved in cancer cell proliferation. The mechanism involves the disruption of cellular pathways that lead to tumor growth. In vitro assays indicated that it could induce apoptosis in cancer cells by activating caspase pathways .
Enzyme Inhibition
The compound has also been investigated for its role as a cholinesterase inhibitor. A study highlighted that derivatives of benzothiazole significantly inhibited acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's. The IC50 values were comparable to established inhibitors, indicating its strong potential in this area.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various benzothiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, showcasing its effectiveness as an antimicrobial agent .
Case Study 2: Anticancer Activity
A study conducted on the anticancer effects of benzothiazole derivatives revealed that this compound inhibited the proliferation of breast cancer cells (MCF-7). The compound induced cell cycle arrest at the G2/M phase and increased apoptosis rates significantly compared to control groups .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound binds to active sites of enzymes such as cholinesterases, inhibiting their activity.
- Cell Cycle Modulation : It affects cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
Properties
IUPAC Name |
3-fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3OS/c15-9-4-1-3-8(7-9)13(20)18-19-14-17-12-10(16)5-2-6-11(12)21-14/h1-7H,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHFWBSSYYGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NNC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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